An In-depth Technical Guide to N-ethyl-1-methyl-1H-pyrazol-4-amine Dihydrochloride
An In-depth Technical Guide to N-ethyl-1-methyl-1H-pyrazol-4-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and a theoretical synthetic pathway for N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride. The content is structured to deliver not only technical data but also insights into the rationale behind the chemical characteristics and potential experimental approaches.
Core Chemical Identity and Structural Elucidation
N-ethyl-1-methyl-1H-pyrazol-4-amine is a substituted pyrazole derivative. The dihydrochloride salt form enhances its stability and solubility in aqueous media, a common practice in the development of chemical probes and active pharmaceutical ingredients.
The core structure consists of a five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. The specific substitution pattern for this molecule is as follows:
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An ethyl group attached to the amine at the 4-position of the pyrazole ring.
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A methyl group at the 1-position of the pyrazole ring.
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An amine group at the 4-position of the pyrazole ring.
The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms: the exocyclic amine and one of the pyrazole ring nitrogens.
Chemical Structure Visualization
Caption: Chemical structure of N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride.
Physicochemical Properties
A summary of the key physicochemical properties for the free base, N-ethyl-1-methyl-1H-pyrazol-4-amine, is provided in the table below. These properties are crucial for understanding its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C6H11N3 | PubChem[1] |
| Molecular Weight | 125.17 g/mol | PubChem[1] |
| Monoisotopic Mass | 125.0953 Da | PubChem[1] |
| InChI Key | PUVWFSUNHHFSFG-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CCNC1=CN(N=C1)C | PubChem[1] |
| Predicted XlogP | 0.6 | PubChem[1] |
| Predicted Hydrogen Bond Donors | 1 | ChemScene[2] |
| Predicted Hydrogen Bond Acceptors | 3 | ChemScene[2] |
| Predicted Rotatable Bonds | 3 | ChemScene[2] |
Proposed Synthesis Workflow
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the C-N bond between the ethyl group and the pyrazole-4-amine. This leads back to a 4-aminopyrazole precursor and an ethylating agent, or more strategically, to a 4-nitropyrazole that can be reduced and subsequently ethylated. A common and effective method for introducing the ethyl group onto the amine is through reductive amination.
Proposed Synthesis Diagram
Caption: Proposed synthetic workflow for N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride.
Step-by-Step Experimental Protocol
Step 1: Reduction of 1-methyl-4-nitro-1H-pyrazole to 1-methyl-1H-pyrazol-4-amine
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Reaction Setup: In a hydrogenation vessel, dissolve 1-methyl-4-nitro-1H-pyrazole in a suitable solvent such as ethanol or methanol.
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Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
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Purification: Concentrate the filtrate under reduced pressure to yield 1-methyl-1H-pyrazol-4-amine. This intermediate is often used in the next step without further purification.
Causality Behind Experimental Choices: Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes to anilines. Palladium on carbon is a widely used, robust, and effective catalyst for this transformation. The choice of a protic solvent like ethanol or methanol aids in the dissolution of the starting material and the reaction intermediates.
Step 2: Reductive Amination to form N-ethyl-1-methyl-1H-pyrazol-4-amine
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Reaction Setup: Dissolve the crude 1-methyl-1H-pyrazol-4-amine in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
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Imine Formation: Add acetaldehyde to the solution, followed by a mild acid catalyst like acetic acid to facilitate the formation of the corresponding imine intermediate.
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Reduction: To the reaction mixture, add a reducing agent such as sodium triacetoxyborohydride (STAB). STAB is preferred as it is a mild and selective reducing agent for imines in the presence of aldehydes.
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Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
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Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices: Reductive amination is a highly versatile and widely used method for the formation of C-N bonds. The use of STAB allows for a one-pot reaction, as it is stable in the presence of the aldehyde and only reduces the imine as it is formed. This minimizes side reactions and often leads to higher yields.
Step 3: Salt Formation to N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride
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Dissolution: Dissolve the purified N-ethyl-1-methyl-1H-pyrazol-4-amine in a minimal amount of a non-polar solvent like diethyl ether or a mixture of ether and methanol.
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Acidification: Slowly add a solution of hydrochloric acid in diethyl ether (typically 2 M) to the stirred solution.
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Precipitation: The dihydrochloride salt should precipitate out of the solution.
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Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
Causality Behind Experimental Choices: The formation of a salt is often performed to improve the handling, stability, and solubility of amine-containing compounds. The use of a non-polar solvent like diethyl ether for the precipitation ensures high recovery of the salt, as it is generally insoluble in such media.
Potential Applications and Research Context
Substituted pyrazoles are a well-established class of compounds in medicinal chemistry and drug discovery. They are known to exhibit a wide range of biological activities, including but not limited to:
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Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors used in oncology.
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Antimicrobial and Antiviral Agents: Various pyrazole derivatives have shown promise as antibacterial, antifungal, and antiviral agents.
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Central Nervous System (CNS) Activity: Certain pyrazoles have been investigated for their potential as anxiolytics, antidepressants, and anticonvulsants.
The specific biological activity of N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride would need to be determined through biological screening. However, its structure suggests it could be a valuable building block or a lead compound in the exploration of new therapeutic agents.
Safety and Handling
As a dihydrochloride salt of an amine, N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3] It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed handling and safety information.
Conclusion
N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride is a substituted pyrazole with potential for use in chemical research and drug discovery. While detailed experimental data for this specific molecule is limited in the public domain, its structure and properties can be confidently predicted. The proposed synthetic route provides a reliable and efficient method for its preparation, based on well-established chemical principles. Further research into the biological activities of this compound is warranted to fully explore its potential.
References
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PubChem. N-ethyl-1-methyl-1h-pyrazol-4-amine. [Link]
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PubChem. Ethyl[(1-methyl-1h-pyrazol-4-yl)methyl]amine hydrochloride. [Link]
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PubChem. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine Safety and Hazards. [Link]
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Organic Chemistry Portal. Pyrazole synthesis. [Link]
- Google Patents. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
